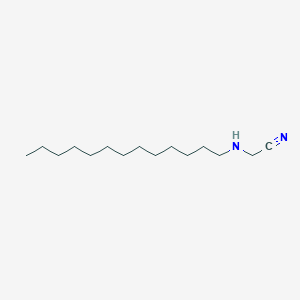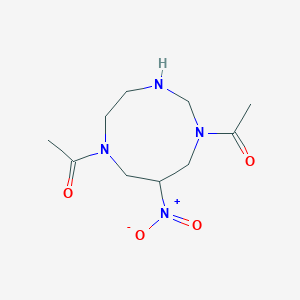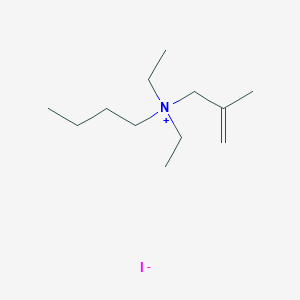
(Tridecylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tridecylamino)acetonitrile is an organic compound characterized by the presence of a tridecylamino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tridecylamino)acetonitrile typically involves the reaction of tridecylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where tridecylamine reacts with a suitable nitrile compound, such as acetonitrile, in the presence of a catalyst or under basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Tridecylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tridecylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
(Tridecylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which (Tridecylamino)acetonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tridecylamino group can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Contains an amino group attached to acetonitrile.
Acetonitrile: A simpler nitrile compound without the tridecylamino group.
Aminopropionitrile: Contains a propionitrile moiety with an amino group.
Uniqueness
(Tridecylamino)acetonitrile is unique due to the presence of the long tridecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
64152-89-2 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-(tridecylamino)acetonitrile |
InChI |
InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h17H,2-12,14-15H2,1H3 |
InChI Key |
ODEBYAYRQIDSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)

![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)


![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)




